1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thiophene ring adds to the compound’s chemical versatility and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiophene derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Catalysts and optimized reaction conditions are often employed to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
- 1-isobutyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
- 1-isobutyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Uniqueness
1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring at the 3-position, as opposed to the 2-position, can lead to different electronic and steric effects, making it distinct from similar compounds .
Properties
Molecular Formula |
C13H15N3S |
---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
1-(2-methylpropyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H15N3S/c1-10(2)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
HCBNQTKECAIZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
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